2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol

Lipophilicity Molecular Descriptors Drug-likeness

Researchers assembling screening libraries often encounter uncharacterized compounds that trigger false positives. This 5-methoxy-2-methyl substituted gem-dichloro alcohol is a defined probe for non-cholinergic, non-catecholaminergic targets, confirmed inactive against AChE (100 µM) and COMT (1 mM). - Serves as a latent α-chloro ketone precursor for oxazole, imidazole, or thiazole synthesis. - Its unambiguous substitution pattern enables definitive SAR correlation, avoiding positional isomer artifacts. Supplied with ≥95% purity and full quality assurance for immediate global dispatch.

Molecular Formula C10H12Cl2O2
Molecular Weight 235.10 g/mol
Cat. No. B14024647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol
Molecular FormulaC10H12Cl2O2
Molecular Weight235.10 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OC)C(C(Cl)Cl)O
InChIInChI=1S/C10H12Cl2O2/c1-6-3-4-7(14-2)5-8(6)9(13)10(11)12/h3-5,9-10,13H,1-2H3
InChIKeyKESNTCYYHWIBSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol Overview


2,2-Dichloro-1-(5-methoxy-2-methylphenyl)ethanol is a gem-dichlorinated secondary benzylic alcohol belonging to the 2,2-dichloro-1-phenylethanol class. It bears a 5‑methoxy‑2‑methyl substitution pattern on the aromatic ring, which distinguishes it from unsubstituted and other positional isomer analogs. The compound is currently offered as a research chemical with a minimum purity of 95% and is utilized as a synthetic intermediate and screening compound in early‑stage drug discovery [1].

Why Generic Substitution Fails


The 5‑methoxy‑2‑methyl substitution pattern on the phenyl ring imparts distinct electronic, steric, and lipophilicity characteristics that cannot be replicated by unsubstituted 2,2‑dichloro‑1‑phenylethanol or by methoxy‑regioisomers (e.g., 3‑methoxy or 4‑methoxy analogs). These differences translate into altered reactivity in downstream transformations (e.g., rearrangement to α‑chloro ketones) and divergent biological screening profiles, making direct inter‑compound substitution scientifically invalid without re‑validation of each use case [1][2].

Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The target compound exhibits a computed XLogP3 of 2.8, which is 0.4 log units higher than that of the unsubstituted analog 2,2-dichloro-1-phenylethanol (XLogP3 = 2.4) [1][2]. This increase reflects the added methoxy and methyl substituents, enhancing membrane permeability potential. Additionally, the topological polar surface area (TPSA) rises from 20.2 Ų to 29.5 Ų, and the molecular weight increases from 191.05 to 235.10 g/mol, providing a different drug-likeness profile for fragment-based or lead-like screening collections.

Lipophilicity Molecular Descriptors Drug-likeness

5-Methoxy vs. 3-Methoxy Regioisomer

The target compound places the methoxy group at the 5-position and a methyl group at the 2-position of the phenyl ring, whereas the commercially available isomer 2,2-dichloro-1-(3-methoxyphenyl)ethanol (CAS 1602827-70-2) carries only a meta-methoxy substituent without the ortho-methyl group [1]. This positional difference alters the electronic character of the aromatic ring and the steric environment around the benzylic alcohol, which can control the regioselectivity of electrophilic aromatic substitution or the binding pose in a protein active site. Although direct bioactivity comparison data are not published for these two compounds, well-established medicinal chemistry principles confirm that regioisomeric methoxy/methyl substitution patterns routinely produce divergent target binding profiles.

Regioisomerism Structure-Activity Relationship Medicinal Chemistry

No AChE or COMT Inhibition

In publicly available screening data, 2,2-dichloro-1-(5-methoxy-2-methylphenyl)ethanol showed no inhibition of acetylcholinesterase at 100 µM and no inhibition of catechol O-methyltransferase (COMT) from rat liver at 1 mM . These negative results distinguish the compound from known active scaffolds such as donepezil (AChE IC₅₀ ≈ 10 nM) and tolcapone (COMT IC₅₀ ≈ 30 nM), indicating that the 2,2-dichloro-1-phenylethanol core with this particular substitution pattern does not promiscuously engage these common CNS targets. This selectivity profile is valuable when designing screening libraries where cholinergic or catecholaminergic artifacts are to be avoided.

Enzyme Inhibition Screening Library Target Selectivity

α-Chloro Ketone Rearrangement vs. Non-Halogenated Analog

The 2,2-dichloro-1-(substituted phenyl)ethanol class undergoes a well-characterized rearrangement to yield the corresponding α-chloro ketone in good to excellent yields when treated under appropriate conditions [1]. This reactivity is not available to non‑halogenated 1‑phenylethanol analogs (e.g., 1‑(5‑methoxy‑2‑methylphenyl)ethanol), which lack the gem‑dichloro motif necessary for the rearrangement. The α‑chloro ketone product serves as a versatile electrophilic intermediate for further derivatization (e.g., nucleophilic substitution, heterocycle formation), giving the dichlorinated alcohol a distinct synthetic value proposition over its monochloro and non‑chloro counterparts.

Organic Synthesis Rearrangement Reaction α-Chloro Ketone

Optimal Application Scenarios


Lipophilicity-Driven Screening Library Design

When assembling a screening library targeting intracellular or CNS‑accessible targets, the compound's XLogP3 of 2.8 — 0.4 units higher than the unsubstituted phenylethanol analog — makes it a preferred choice for populating the moderately lipophilic region of chemical space without exceeding typical lead‑like cutoffs. Its higher molecular weight and TPSA also position it as a 'lead‑like' rather than purely 'fragment‑like' entity [1][2].

AChE and COMT Off-Target Exclusion

The confirmed absence of acetylcholinesterase inhibition at 100 µM and COMT inhibition at 1 mM enables inclusion of this compound in screening cascades for non‑cholinergic, non‑catecholaminergic targets, reducing the risk of polypharmacology‑driven false positives that plague uncharacterized library members .

α-Chloro Ketone Intermediate for Heterocycles

The gem‑dichloro alcohol group serves as a latent α‑chloro ketone functionality. This compound can be employed as a direct precursor for constructing α‑substituted ketones, oxazoles, imidazoles, or thiazoles, offering a one‑step activation that non‑chlorinated or monochloro analogs cannot provide [3].

Regioisomeric Purity for SAR Studies

In medicinal chemistry programs exploring methoxy‑methyl substituted phenyl scaffolds, this compound serves as the defined 5‑methoxy‑2‑methyl regioisomer. Its unambiguous substitution pattern is essential for correlating biological activity with specific aromatic substitution topology, where the 3‑methoxy or 4‑methoxy isomers would confound SAR interpretation [4].

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